2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Overview

Description

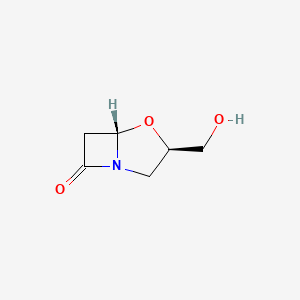

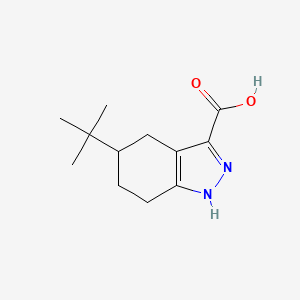

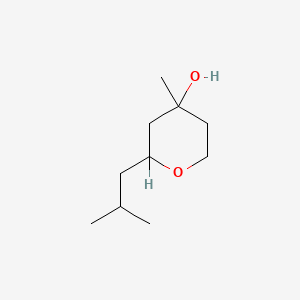

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is a chemical compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol The structure of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- includes a tetrahydropyran ring with a hydroxyl group at the fourth position, a methyl group at the fourth position, and a 2-methylpropyl group at the second position .

Mechanism of Action

Target of Action

It’s known that this compound is used in various products such as washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products . This suggests that it may interact with a wide range of molecular targets depending on its specific application.

Mode of Action

Given its use in a variety of products, it’s likely that it interacts with its targets to produce a desired effect, such as enhancing fragrance in perfumes or acting as a cleaning agent in cleaning products .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of tetrahydropyrans , which are key structural components in many natural products and pharmaceuticals.

Pharmacokinetics

Given its use in a variety of products, it’s likely that these properties vary depending on the specific application and formulation of the product .

Result of Action

Given its use in a variety of products, it’s likely that it produces a range of effects depending on its specific application .

Action Environment

The action, efficacy, and stability of “2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-” can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions of use .

Biochemical Analysis

Biochemical Properties

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions, by donating or accepting electrons .

Cellular Effects

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membrane receptors can trigger signaling cascades that alter gene expression patterns. Additionally, it may impact metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. These interactions can result in altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s presence can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is essential for its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its activity. The localization can affect the compound’s function and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, where an aldehyde or ketone reacts with an alkene in the presence of an acid catalyst to form the tetrahydropyran ring . The reaction conditions typically include the use of a Lewis acid catalyst such as boron trifluoride etherate or a Brønsted acid catalyst like sulfuric acid. The reaction is carried out at temperatures ranging from 0°C to room temperature, and the reaction time can vary from a few hours to overnight .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, amines, or ethers.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2H-Pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives with different substituents .

Scientific Research Applications

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- has various scientific research applications across multiple fields:

Comparison with Similar Compounds

Similar Compounds

2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: This compound has a similar structure but with a different substituent at the second position.

Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran:

Uniqueness

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyl group and the 2-methylpropyl group at specific positions on the tetrahydropyran ring makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSNOTITPICPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(CCO1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052318 | |

| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63500-71-0 | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63500-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063500710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-4-METHYLTETRAHYDROPYRAN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK5ZHH2T3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A1: 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, also known as tetrahydro-4-methyl-2-(2-methylpropyl)-2H-Pyran-4-ol, possesses the molecular formula C10H20O2. While specific spectroscopic data is not provided in the abstracts, its structure can be inferred from its chemical name and the research focus on its diastereoisomers.

Q2: How is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol synthesized, and what is the significance of its diastereoisomers?

A: The synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol can be achieved through the Prins cyclization reaction. [, , ] This reaction involves isoprenol and isovaleraldehyde as starting materials and can be facilitated using catalysts like Fe-modified silica or MoO3 modified aluminosilicates. [, ] The compound exists as cis and trans diastereoisomers. Research indicates that a specific composition containing over 95% of the optically inactive cis racemate and less than 5% of the optically inactive trans racemate exhibits desirable fragrance properties. []

Q3: What are the applications of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A: The primary application of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol lies in the fragrance industry. It serves as a component in perfume compositions, imparting unique olfactory characteristics. [] The specific diastereomeric ratio influences the overall fragrance profile.

Q4: Has the safety of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol been assessed?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. [] While the specific details of the assessment are not provided in the abstract, it suggests that the compound has undergone scrutiny for its potential impact on human health and the environment.

Q5: What are the potential future directions for research on 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A5: Future research could explore:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)

![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)